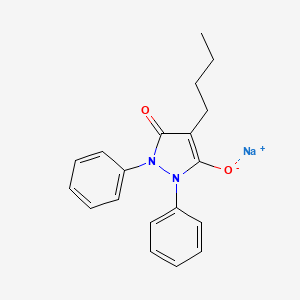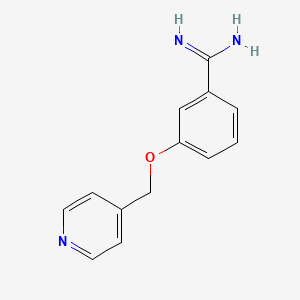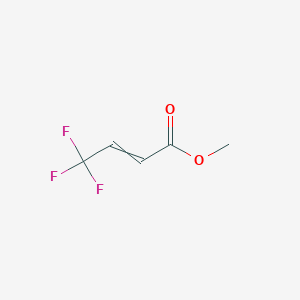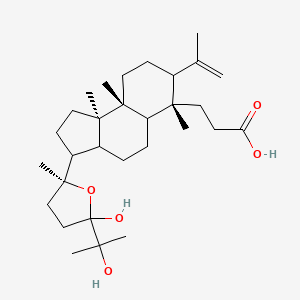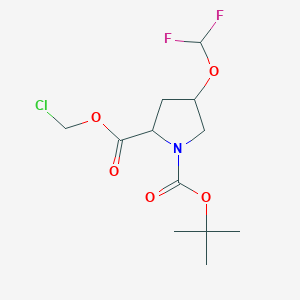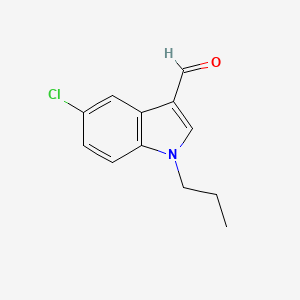
5-Chloro-1-propylindole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-propyl-1H-indole-3-carbaldehyde is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes . The compound’s structure includes a chloro group at the 5th position, a propyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-propyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Vilsmeier-Haack reaction, where indole is reacted with a chloroformate and a formylating agent to introduce the aldehyde group at the 3rd position . The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, halogenation, and formylation reactions, followed by purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-Chloro-1-propyl-1H-indole-3-carboxylic acid
Reduction: 5-Chloro-1-propyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-Chloro-1-propyl-1H-indole-3-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are studied for their potential as therapeutic agents. They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine
In medicine, indole derivatives are explored for their potential use in drug development. They have shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-Chloro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1H-indole-3-carbaldehyde
- 1-Propyl-1H-indole-3-carbaldehyde
- 5-Chloro-1H-indole-3-acetic acid
Uniqueness
5-Chloro-1-propyl-1H-indole-3-carbaldehyde is unique due to the combination of its chloro, propyl, and aldehyde functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H12ClNO |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
5-chloro-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
HRZBZIIMJCALBL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C2=C1C=CC(=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


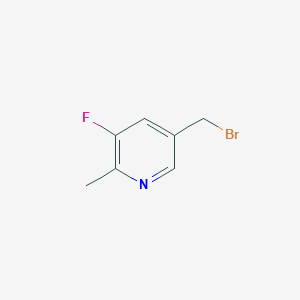
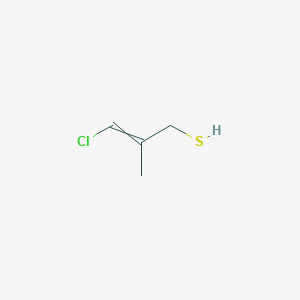

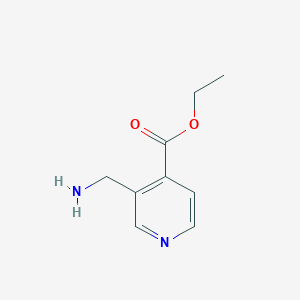

![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)
![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
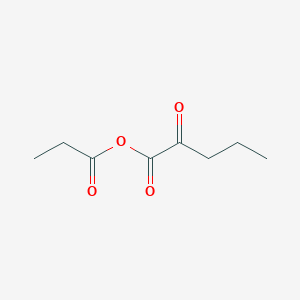
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
